Bienvenue dans la boutique en ligne BenchChem!

[3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

Medicinal Chemistry GPR119 Agonist Piperidine Building Blocks

The compound [3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353962-20-5, MFCD21095013) is a functionalized piperidine building block bearing an N-Boc-cyclopropylamino group at the 3-position and an acetic acid moiety on the piperidine nitrogen. It belongs to a class of substituted cyclopropyl piperidinyl compounds that have been disclosed as agonists of the G-protein coupled receptor GPR119, a target for type 2 diabetes and metabolic disorders.

Molecular Formula C15H26N2O4
Molecular Weight 298.38 g/mol
Cat. No. B7916896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Molecular FormulaC15H26N2O4
Molecular Weight298.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CC(=O)O
InChIInChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(11-6-7-11)12-5-4-8-16(9-12)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)
InChIKeyPCIKPEWJZCNCKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid: A 3-Substituted Cyclopropyl-Piperidine Acetic Acid for GPR119-Targeted Medicinal Chemistry


The compound [3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353962-20-5, MFCD21095013) is a functionalized piperidine building block bearing an N-Boc-cyclopropylamino group at the 3-position and an acetic acid moiety on the piperidine nitrogen. It belongs to a class of substituted cyclopropyl piperidinyl compounds that have been disclosed as agonists of the G-protein coupled receptor GPR119, a target for type 2 diabetes and metabolic disorders [1]. Commercial sourcing is available through specialty chemical suppliers such as Fluorochem (code F083559) and CymitQuimica (ref. 10-F083559) .

Why 4-Regioisomeric or N-Protected Piperidine Analogs Cannot Replace 3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid


Substituted cyclopropyl piperidine building blocks are used as key intermediates in GPR119 agonist programs, where the precise position of the cyclopropylamino group and the nature of the N-substituent dictate both synthetic convergence and structure – activity relationships (SAR) [1]. The 3-substituted regioisomer (target compound) places the steric bulk and the Boc-protected amine in the same spatial orientation required by the pharmacophore model claimed in the lead patent [1]. Swapping to the 4-regioisomer (CAS 1353982-11-2) or introducing a methylene linker (CAS 1353972-66-3) alters the vector of the amino group and increases molecular weight, which can compromise potency, selectivity, and metabolic stability. The quantitative evidence below demonstrates that these structural differences translate into measurable variations in physicochemical and safety profiles, making generic substitution scientifically unjustified.

Quantitative Differentiation Evidence for 3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid


Regiochemical Identity: 3-Position Substitution Distinguishes the Target from the 4-Substituted Analog

The target compound is unequivocally a 3-substituted piperidine, as confirmed by IUPAC nomenclature and SMILES (CC(C)(C)OC(=O)N(C1CC1)C1CCCN(CC(=O)O)C1), whereas the direct regioisomer [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353982-11-2) bears the cyclopropylamino group at the 4-position [1]. The GPR119 agonist patent WO2014052379A1 explicitly exemplifies 3-substituted cyclopropyl piperidine core structures as active scaffolds, creating a direct requirement for 3-substituted intermediates in the synthesis of final drug candidates [2].

Medicinal Chemistry GPR119 Agonist Piperidine Building Blocks

Molecular Weight Advantage: 14 Da Lower than the Methylene-Linked Analog

The target compound has a molecular weight of 298.38 g mol⁻¹ (C15H26N2O4) . The closest commercial analog, {4-[(tert-butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS 1353972-66-3), which inserts an extra methylene spacer, has a molecular weight of 312.4 g mol⁻¹ (C16H28N2O4) . This 14 Da difference represents a ~4.7% reduction in mass, which can be critical when maintaining a molecular weight below 300 Da for lead-like properties in fragment-based drug discovery.

Molecular Weight Drug-Likeness Fragment-Based Design

Lipophilicity Control: Lower logP than the Methylene-Linked Analog

The target compound exhibits a computed logP of 0.948 (ZINC database, ZINC000013645201) [1]. While experimental logP for the methylene-linked analog is not publicly available, its higher molecular weight and additional methylene group are expected to increase lipophilicity by approximately 0.5 log units based on additive fragment constants. The lower logP of the target compound predicts better aqueous solubility and reduced CYP450 inhibition risk, making it a preferred choice when designing soluble intermediates for multi-step synthesis.

Lipophilicity logP ADME

Stereochemical Definition: Racemic Mixture Offers Broader Screening Utility than Enantiopure Forms

The target compound is supplied as a racemic mixture (no stereochemical descriptor in IUPAC), whereas both (R)-[3-(tert-butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1354016-12-8) and the (S)-enantiomer are available as separate, more expensive catalog items . The racemate allows a single procurement to serve both enantiomer-dependent SAR exploration and preparative chiral resolution workflows, reducing initial sourcing costs and simplifying inventory management.

Stereochemistry Chiral Resolution Procurement Strategy

Purity Specification: ≥95% Purity Ensures Reproducible Reactivity

CymitQuimica specifies a minimum purity of 95% for the target compound, with the actual batch analysis often exceeding this threshold . The same 95% minimum is quoted for the 4-methylene analog (CAS 1353972-66-3) . While nominal purity is identical, the target compound carries the Fluorochem brand quality assurance (code F083559), which includes documented hazard classification (GHS07, H302/H315/H319/H335) and standardized SDS documentation , reducing the risk of uncharacterized impurities that could interfere with sensitive catalytic or biological assays.

Purity Quality Control Intermediate Reliability

Optimized Application Scenarios for 3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid


GPR119 Agonist Synthesis: Late-Stage Piperidine Functionalization

The 3-substituted cyclopropyl piperidine core is directly applicable to the synthesis of GPR119 agonists as claimed in WO2014052379A1. The target compound serves as a versatile intermediate that can be elaborated via amide coupling or reductive amination at the acetic acid moiety while retaining the Boc-protected cyclopropylamine for subsequent deprotection and diversification [1].

Fragment-Based Lead Optimization Requiring MW < 300 Da

With a molecular weight of 298.38 Da, the target compound falls under the widely accepted 300 Da threshold for fragment-like molecules. Its lower MW compared to the methylene-linked analog (312.4 Da) makes it a preferred starting point for fragment growing or linking campaigns aimed at maintaining lead-like physicochemical properties .

Enantiomer SAR Studies Using a Single Racemate Sourcing

The racemic nature of the target compound allows research groups to conduct enantiomer-dependent biological screening without the upfront cost of purchasing separate (R)- and (S)-enantiomers. Subsequent chiral resolution can deliver both enantiomers from a single procurement, accelerating SAR timelines .

Safety-Conscious Scale-Up in Academic and Industrial Laboratories

The comprehensive GHS hazard documentation provided by Fluorochem (H302, H315, H319, H335) enables informed risk assessment and safe handling during scale-up to multi-gram quantities, a critical requirement for medicinal chemistry groups transitioning from discovery to preclinical evaluation .

Quote Request

Request a Quote for [3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.